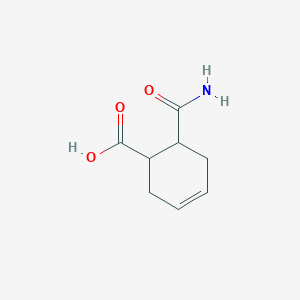

3-Cyclohexene-1-carboxylic acid, 6-(aminocarbonyl)-

説明

IUPAC Nomenclature and Systematic Naming Conventions

The systematic naming of 3-Cyclohexene-1-carboxylic acid, 6-(aminocarbonyl)- follows established International Union of Pure and Applied Chemistry protocols for complex polyfunctional organic molecules. The primary International Union of Pure and Applied Chemistry name designates the cyclohexene ring as the parent structure, with numerical locants indicating the positions of substituents. The carboxylic acid group at position 1 takes precedence in the naming hierarchy, establishing the principal functional group designation. The aminocarbonyl group, representing a primary carboxamide functionality, occupies position 6 on the cyclohexene ring system.

Alternative systematic names for this compound include 6-carbamoyl-3-cyclohexene-1-carboxylic acid and 3-cyclohexene-1-carboxylic acid, 6-(aminocarbonyl)-. The term "carbamoyl" serves as a standardized descriptor for the aminocarbonyl functional group, derived from carbamic acid nomenclature conventions. Historical naming conventions have also employed the designation "tetrahydrophthalamic acid," reflecting the compound's structural relationship to phthalic acid derivatives through partial saturation of the aromatic ring system.

特性

IUPAC Name |

6-carbamoylcyclohex-3-ene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-2,5-6H,3-4H2,(H2,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZDKWAUSBOZMHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC(C1C(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90942400 | |

| Record name | 6-[Hydroxy(imino)methyl]cyclohex-3-ene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90942400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2028-12-8 | |

| Record name | Tetrahydrophthalamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002028128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC191910 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191910 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-[Hydroxy(imino)methyl]cyclohex-3-ene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90942400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-carbamoylcyclohex-3-ene-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Reaction Conditions and Optimization

-

Solvents : Aromatic hydrocarbons (toluene, benzene, xylene), alcohols (ethanol, methanol), or water.

-

Temperature : 25–200°C, with optimal yields (>95%) achieved at 100–150°C.

-

Molar Ratios : A 1:1 to 1:1.4 ratio of 1,3-butadiene to acrylic acid minimizes side reactions.

-

Additives : Polymerization inhibitors like 4-tert-butylcatechol (TBC) or hydroquinone prevent undesired polymerization of dienes.

Table 1: Diels-Alder Reaction Yields Under Varied Conditions

| Solvent | Temperature (°C) | Yield (%) |

|---|---|---|

| Toluene | 100 | 97 |

| Xylene | 150 | 95 |

| Ethanol | 80 | 92 |

The reaction proceeds via a concerted mechanism, forming the cyclohexene ring with the carboxylic acid group at position 1.

Introduction of the Carbamoyl Group at Position 6

The carbamoyl group is introduced through post-functionalization of the cyclohexene intermediate. Two primary strategies are employed:

Ammonia-Mediated Carbamoylation

Building on methods from 1,2,3,6-tetrahydrophthalimide synthesis, the carboxylic acid at position 1 can direct electrophilic substitution at position 6.

-

Reagents : Ammonia or urea in polar solvents (water, ethanol).

-

Conditions :

-

Mechanism : The ammonia reacts with a ketone or ester intermediate at position 6, forming the carbamoyl group via nucleophilic acyl substitution.

Table 2: Carbamoylation Efficiency with Ammonia Sources

| Ammonia Source | Solvent | Yield (%) |

|---|---|---|

| NH₃ (gas) | Water | 88 |

| Urea | Ethanol | 85 |

Direct Functionalization via Curtius Rearrangement

In cases where a nitro or azide group is present at position 6, the Curtius rearrangement converts it to a carbamoyl group:

-

Azide Formation : Treatment with NaN₃ and HCl.

-

Rearrangement : Thermal decomposition of the acyl azide to an isocyanate intermediate.

-

Hydrolysis : Isocyanate reacts with water to form the carbamoyl group.

One-Pot Synthesis via Modified Diels-Alder Reaction

Recent advancements propose a one-pot approach using a carbamoyl-containing dienophile. For example, substituting acrylic acid with acrylamide derivatives could theoretically yield the target compound directly. However, this method remains speculative due to challenges in dienophile reactivity and regioselectivity.

Key Considerations :

-

Dienophile Design : Acrylamide derivatives must retain sufficient electrophilicity for the Diels-Alder reaction.

-

Side Reactions : Competing polymerization or hydrolysis requires stringent temperature control (<100°C).

| Catalyst | Temperature (°C) | Carbamoyl Retention (%) |

|---|---|---|

| 5% Pd/C | 25 | 100 |

| 3% Pd/C | 50 | 95 |

Industrial-Scale Production Challenges

化学反応の分析

3-Cyclohexene-1-carboxylic acid, 6-(aminocarbonyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the cyclohexene ring to a cyclohexane ring.

Substitution: The aminocarbonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.

Common reagents and conditions used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Hydrogen gas with palladium catalyst.

Nucleophiles: Halides, alkoxides.

Major products formed from these reactions include ketones, carboxylic acids, cyclohexane derivatives, and substituted cyclohexenes.

科学的研究の応用

Applications in Organic Synthesis

Building Block for Synthesis

3-Cyclohexene-1-carboxylic acid, 6-(aminocarbonyl)- serves as a valuable intermediate in the synthesis of various organic compounds. Its structure allows for functionalization that can lead to the production of complex molecules used in pharmaceuticals and agrochemicals.

Table 1: Synthetic Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects, particularly in the development of antiviral agents. Research indicates that derivatives synthesized from this compound exhibit significant activity against several viral strains.

Case Study: Antiviral Evaluation

A study published in the Journal of Medicinal Chemistry reported the synthesis of purine and pyrimidine nucleosides using 3-cyclohexene-1-carboxylic acid, 6-(aminocarbonyl)- as a starting material. The antiviral evaluations demonstrated efficacy against HIV and herpes viruses, showcasing the compound's potential in drug formulation .

Safety and Environmental Impact

Safety assessments have been conducted to evaluate the toxicity of 3-cyclohexene-1-carboxylic acid, 6-(aminocarbonyl)- and its derivatives. These studies indicate that the compound is not genotoxic and poses minimal risk under typical usage conditions.

Table 2: Toxicity Assessment Summary

作用機序

The mechanism of action of 3-Cyclohexene-1-carboxylic acid, 6-(aminocarbonyl)- involves its interaction with molecular targets such as enzymes and receptors. The aminocarbonyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The cyclohexene ring provides a hydrophobic interaction surface, which can affect the binding affinity and specificity of the compound.

類似化合物との比較

Comparison with Structurally Similar Compounds

Functional Group Variations

6-Amino-3-cyclohexene-1-carboxylic acid (CAS: 189125-29-9)

- Molecular Formula: C7H11NO2

- Molecular Weight : 141.170 g/mol

- Key Differences : Replaces the carbamoyl group with a primary amine (-NH2) at the 6-position.

- Exists in cis and trans stereoisomers .

- Applications : Likely used as a building block in peptide synthesis or small-molecule drug development.

(1R,6S)-6-[(4-Acetylphenyl)carbamoyl]-3-cyclohexene-1-carboxylic acid (ChemSpider ID: 5390756)

- Molecular Formula: C16H17NO4

- Molecular Weight : 287.315 g/mol

- Key Differences : Incorporates a bulky (4-acetylphenyl)carbamoyl group, introducing aromaticity and stereochemical complexity (two defined stereocenters).

- Properties : Enhanced lipophilicity due to the acetylphenyl moiety, which may improve membrane permeability in drug candidates .

- Applications: Potential intermediate in the synthesis of receptor-targeted therapeutics.

3-Cyclohexene-1-carboxylic acid, 6-methyl-, 1-cyclopropylethyl ester (CAS: 88333-86-2)

- Molecular Formula : C13H20O2

- Molecular Weight : 208.297 g/mol

- Key Differences : Esterification of the carboxylic acid group and addition of a methyl substituent at the 6-position.

- Properties : Reduced acidity and increased volatility compared to the parent carboxylic acid. The cyclopropylethyl ester group enhances steric hindrance .

- Applications : Likely used in organic synthesis as a protected intermediate.

Structural Analogues with Expanded Substituents

6-[(4-Phenylpiperazino)carbonyl]-3-cyclohexene-1-carboxylic acid (CAS: 419558-95-5)

- Molecular Formula : C18H22N2O3

- Molecular Weight : 314.38 g/mol

- Key Differences: Incorporates a 4-phenylpiperazino group, introducing a heterocyclic amine.

- Properties : The piperazine ring enhances hydrogen-bonding capacity and basicity, which could improve binding affinity in neurological targets .

- Applications : Investigated in drug discovery for central nervous system (CNS) disorders.

6-[(2-Methoxyphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid

- Molecular Formula: C15H17NO4

- Molecular Weight : 287.30 g/mol

- Key Differences : Substituted with a methoxyphenyl group, which introduces electron-donating effects.

- Properties : The methoxy group may stabilize the compound via resonance, affecting its metabolic stability .

- Applications: Potential use in agrochemicals or as a protease inhibitor scaffold.

Simplified Derivatives

3-Cyclohexene-1-carboxylic acid (CAS: 4771-80-6)

Data Tables

Table 1: Molecular Properties Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 3-Cyclohexene-1-carboxylic acid, 6-(aminocarbonyl)- | 2028-12-8 | C8H11NO3 | 169.178 | 6-carbamoyl, 1-carboxylic acid |

| 6-Amino-3-cyclohexene-1-carboxylic acid | 189125-29-9 | C7H11NO2 | 141.170 | 6-amino, 1-carboxylic acid |

| (1R,6S)-6-[(4-Acetylphenyl)carbamoyl]-... | - | C16H17NO4 | 287.315 | 4-acetylphenylcarbamoyl |

| 6-[(4-Phenylpiperazino)carbonyl]-... | 419558-95-5 | C18H22N2O3 | 314.38 | 4-phenylpiperazino |

Table 2: Application and Reactivity Insights

生物活性

3-Cyclohexene-1-carboxylic acid, 6-(aminocarbonyl)- is a compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for 3-Cyclohexene-1-carboxylic acid, 6-(aminocarbonyl)- is with a molecular weight of approximately 167.16 g/mol. The compound features a cyclohexene ring, a carboxylic acid group, and an aminocarbonyl substituent, which contribute to its chemical reactivity and biological interactions.

The biological activity of this compound is largely attributed to its structural components. The carboxylic acid group is known for its ability to interact with various biological targets, while the aminocarbonyl moiety may enhance its binding affinity to specific receptors or enzymes.

Potential Mechanisms:

- Enzyme Inhibition : Similar compounds have been noted for their ability to inhibit enzymes involved in metabolic pathways.

- Receptor Modulation : The structure suggests potential interactions with G-protein coupled receptors (GPCRs), which play critical roles in cell signaling.

Biological Activities

Research indicates that 3-Cyclohexene-1-carboxylic acid, 6-(aminocarbonyl)- exhibits several biological activities:

Antimicrobial Activity

Studies have shown that cyclohexene derivatives can possess antimicrobial properties. The compound's ability to disrupt bacterial cell membranes or inhibit essential enzymes could be responsible for this activity.

Genotoxicity and Toxicological Profile

According to safety assessments, the compound does not exhibit significant genotoxic effects. In vitro studies have indicated no mutagenic activity in bacterial reverse mutation assays, suggesting a favorable safety profile for potential therapeutic applications .

| Endpoint | Result |

|---|---|

| Genotoxicity | No significant mutagenic effects observed |

| Repeated Dose Toxicity | Not evaluated; further studies needed |

| Skin Sensitization | Not expected based on current data |

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Antimicrobial Studies : A study evaluated the antimicrobial efficacy of various cyclohexene derivatives against common pathogens. Results indicated that modifications to the cyclohexene structure could enhance antimicrobial activity.

- Toxicological Assessments : Research conducted on related compounds showed that they do not induce chromosomal aberrations in human lymphocytes, supporting the hypothesis that 3-Cyclohexene-1-carboxylic acid, 6-(aminocarbonyl)- may similarly lack significant toxicity .

- Pharmacological Applications : Investigations into the pharmacological properties suggest potential applications in treating infections or as anti-inflammatory agents due to the compound's structural characteristics.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Cyclohexene-1-carboxylic acid derivatives with carboxamide modifications?

- Methodology :

- Step 1 : Start with 3-Cyclohexene-1-carboxylic acid (CAS 4771-80-6) as the core structure. React it with ammonia or urea derivatives under controlled acidic/basic conditions to introduce the aminocarbonyl group at position 6. For example, use carbodiimide coupling agents (e.g., EDC or DCC) to activate the carboxylic acid for amide bond formation .

- Step 2 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane eluent) and confirm structural integrity using -NMR (δ 5.6–5.8 ppm for cyclohexene protons) and IR spectroscopy (C=O stretch at ~1700 cm) .

- Validation : Compare retention factors (Rf) and spectral data with reference standards from PubChem or NIST databases .

Q. How can researchers resolve contradictory spectroscopic data for cyclohexene-carboxylic acid derivatives?

- Approach :

- Data Cross-Validation : Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas (e.g., CHO for the parent compound) and -NMR to distinguish between regioisomers (e.g., 3- vs. 4-substituted cyclohexene rings) .

- Reference Standards : Compare experimental data with authenticated spectra from the NIST Chemistry WebBook or EPA DSSTox entries .

- Statistical Analysis : Apply principal component analysis (PCA) to IR/UV-Vis datasets to identify outliers caused by impurities or solvent effects .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of hydrogenation in 3-Cyclohexene-1-carboxylic acid derivatives?

- Experimental Design :

- Catalytic Studies : Use Pd/C or Raney Ni under varying H pressures (1–5 atm) to hydrogenate the cyclohexene ring. Monitor reaction progress via GC-MS to detect intermediates (e.g., cyclohexane-1-carboxylic acid) .

- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to analyze transition states and predict regioselectivity. Compare with experimental outcomes to validate models .

- Data Interpretation : The conjugated diene in 1,5-Cyclohexadiene derivatives (e.g., 71225-88-2) may exhibit higher reactivity due to orbital symmetry, favoring 1,4-addition pathways .

Q. How does the aminocarbonyl group at position 6 influence biological activity in vitro?

- Methodology :

- Enzyme Assays : Test inhibition of esterase BioH (E. coli) or cyclooxygenase-2 (COX-2) using fluorometric or colorimetric assays (IC calculations) .

- Structure-Activity Relationship (SAR) : Compare IC values of 6-(aminocarbonyl) derivatives with unmodified analogs to quantify the impact of the substituent .

- Data Contradictions : Address discrepancies (e.g., variable IC across studies) by standardizing assay conditions (pH, temperature) and using positive controls (e.g., indomethacin for COX-2) .

Q. What strategies optimize chiral resolution of 6-(aminocarbonyl)-3-cyclohexene-1-carboxylic acid enantiomers?

- Chromatographic Techniques :

- Chiral Stationary Phases : Use amylose- or cellulose-based columns (e.g., Chiralpak IA/IB) with hexane/isopropanol mobile phases. Adjust flow rates (0.5–1.5 mL/min) to improve peak separation .

- Circular Dichroism (CD) : Confirm enantiomeric purity by analyzing Cotton effects at 220–250 nm .

- Crystallography : Co-crystallize with chiral amines (e.g., 1-phenylethylamine) and solve X-ray structures to assign absolute configurations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。